REACTION_SMILES
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[CH3:16][O:17][c:18]1[c:19]([NH2:24])[cH:20][cH:21][cH:22][cH:23]1.[Cl:25][CH:26]([Cl:27])[Cl:28].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([Cl:11])[cH:8][cH:9][cH:10]1.[S:12]([Cl:13])([Cl:14])=[O:15].[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[NH2:1][c:2]1[c:3]([C:4](=[O:6])[NH:24][c:19]2[c:18]([O:17][CH3:16])[cH:23][cH:22][cH:21][cH:20]2)[c:7]([Cl:11])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccccc1NC(=O)c1c(N)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |